N-[2-(4-fluorophenyl)ethyl]oxan-4-amine
Description
N-[2-(4-Fluorophenyl)ethyl]oxan-4-amine (CAS: 1156837-88-5) is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an amine group linked to a 2-(4-fluorophenyl)ethyl chain. Its molecular formula is C₁₃H₁₈FNO, yielding a molecular weight of approximately 239.3 g/mol.
Properties
CAS No. |
1156837-88-5 |
|---|---|
Molecular Formula |
C13H18FNO |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]oxan-4-amine |
InChI |
InChI=1S/C13H18FNO/c14-12-3-1-11(2-4-12)5-8-15-13-6-9-16-10-7-13/h1-4,13,15H,5-10H2 |
InChI Key |
YZDAHSKVYPJDPQ-UHFFFAOYSA-N |
SMILES |
C1COCCC1NCCC2=CC=C(C=C2)F |
Canonical SMILES |
C1COCCC1NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Fluorophenyl Motif : The 4-fluorophenyl group is a common feature in CNS-targeting compounds due to its metabolic stability and ability to modulate lipophilicity. For example, sigma receptor ligands like those in and utilize fluorophenyl groups to enhance binding affinity .
- Heterocyclic vs. Alicyclic Cores : The oxane ring in the target compound offers conformational rigidity and improved solubility compared to aromatic heterocycles (e.g., oxazole in ). Bicyclic systems () provide enhanced receptor selectivity but complicate synthesis .
Physicochemical Properties
- Hydrogen Bonding : The amine and oxane oxygen can participate in hydrogen bonding, a critical factor in crystal packing (as per Etter’s rules in ) and drug-receptor interactions .
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